Azido-PEG8-CH2CO2-NHS
Descripción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLXAMVEGXXCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Azido-PEG8-CH2CO2-NHS
Precision Bioconjugation & Click Chemistry Applications [1]
Executive Summary
This technical guide analyzes Azido-PEG8-CH2CO2-NHS , a heterobifunctional crosslinker critical in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and surface modification. Distinguished by its specific carboxymethyl (
This guide provides validated physicochemical data, reaction mechanisms, and expert protocols for researchers requiring high-fidelity bioconjugation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The precise molecular weight and structural identity are paramount for mass spectrometry validation. A common error in the field is confusing the acetic acid derivative (subject of this guide) with the propionic acid derivative, which differs by one methylene group (
Core Data Table[1]
| Property | Specification | Notes |
| Product Name | This compound | Also known as N3-PEG8-AA-NHS |
| Molecular Weight | 550.56 Da | Average MW often cited as 550.6 |
| Chemical Formula | High-resolution MS target | |
| CAS Number | 2182601-81-4 | Specific to the acetic acid derivative |
| Spacer Arm | PEG8 + Carboxymethyl | Hydrophilic, non-immunogenic |
| Reactive Groups | NHS Ester (Amine reactive) Azide (Alkyne reactive) | Heterobifunctional |
| Solubility | DMSO, DMF, DCM | Hydrolyzes in water (prepare fresh) |
| Purity Standard | Monodisperse PEG is critical |
Structural Distinction (Expert Insight)
Researchers must distinguish between two common analogs:
-
This compound (This Molecule): MW 550.6 .[1][2] Contains an acetyl spacer. Used when a compact linkage is required.
-
Azido-PEG8-CH2CH2CO2-NHS (Propionic): MW 564.6 .[3] Contains a propionyl spacer. Used when slightly higher flexibility is needed.
Implication: Using the wrong mass value during LC-MS deconvolution will lead to false negatives in conjugate verification.
Structural Visualization & Mechanism
Chemical Structure Diagram
The following diagram illustrates the segmented architecture of the molecule: the Click-reactive Azide head, the solubilizing PEG8 body, and the Amine-reactive NHS tail.
Mechanism of Action[1]
-
Primary Conjugation (NHS Ester): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., Lysine residues on antibodies or N-terminal amines) at pH 7.0–8.5, forming a stable amide bond and releasing NHS.
-
Constraint: NHS esters hydrolyze in water.[5] Reaction competition favors amidation at pH < 9, but hydrolysis increases with pH.
-
-
Secondary Functionalization (Azide): The exposed azide group participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO/BCN reagents.
Experimental Protocols
Protocol A: Two-Step Protein Labeling
Objective: Label an antibody (IgG) with this compound, followed by conjugation to a DBCO-functionalized payload.
Reagents Required[1][6]
-
Buffer A: PBS, pH 7.4 (amine-free). Note: Avoid Tris or Glycine buffers.
-
Stock Solution: this compound dissolved in anhydrous DMSO (10 mM).
-
Desalting Column: Zeba Spin or PD-10 (MWCO 7k).
Workflow Steps
-
Preparation:
-
Adjust protein concentration to 1–5 mg/mL in Buffer A.
-
Calculate the molar excess.[1] For IgG, start with 10–20 molar equivalents of the linker.
-
-
Activation:
-
Add the calculated volume of Linker Stock (DMSO) to the protein solution.
-
Critical: Keep final DMSO concentration
to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 30–60 minutes at room temperature or 2 hours at 4°C.
-
Why: NHS reactions are fast; prolonged incubation only increases hydrolysis byproducts without improving yield.
-
-
Purification (Crucial):
-
Remove excess unreacted linker using a desalting column equilibrated with PBS.
-
Validation: Unreacted azide linker will compete in the next step if not removed.
-
-
Click Reaction:
-
Add DBCO-Payload (1.5–3 molar equivalents relative to the Azide-Protein).
-
Incubate 2–4 hours at room temperature (SPAAC is slower than NHS coupling).
-
Protocol B: Quality Control via LC-MS
To verify the Degree of Labeling (DOL):
-
De-glycosylate the antibody (using PNGase F) to simplify the mass spectrum.
-
Analyze via LC-MS (Q-TOF or Orbitrap).
-
Calculation:
-
Mass Shift per Linker = MW of Linker (550.56) – MW of NHS Leaving Group (115.09) = +435.47 Da .
-
Look for mass peaks separated by intervals of ~435 Da.[1]
-
Workflow Visualization
The following diagram details the logical flow of the experimental procedure described above.
Storage & Handling (Self-Validating System)
To ensure reproducibility, follow these "self-validating" storage rules. If these are violated, the protocol is compromised.
-
Moisture Sensitivity: The NHS ester is extremely hygroscopic.
-
Rule: Store solid at -20°C under argon/nitrogen.
-
Check: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Stock Solutions:
-
Dissolve in anhydrous DMSO or DMF immediately before use.
-
Rule:Do not store stock solutions. Discard unused dissolved reagent. The NHS half-life in neutral aqueous solution is measured in minutes/hours.
-
References
-
AxisPharm. this compound Analytical Data (CAS 2182601-81-4).[7][2] Retrieved from [Link]
-
DC Chemicals. this compound Datasheet (Cat. No. DC35703). Retrieved from [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS/Click chemistry mechanisms).
Sources
- 1. PEG NHS ester | BroadPharm [broadpharm.com]
- 2. This compound, 2182601-81-4 | BroadPharm [broadpharm.com]
- 3. Azido-PEG8-NHS ester, 1204834-00-3 | BroadPharm [broadpharm.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound, CAS 2182601-81-4 | AxisPharm [axispharm.com]
Technical Guide: Amine-Reactive and Azide-Functionalized PEG Reagents
Strategies for Precision Bioconjugation and "Click" Chemistry Workflows
Executive Summary
This guide addresses the chemical architecture and experimental application of heterobifunctional Polyethylene Glycol (PEG) reagents featuring amine-reactive esters and azide functionalities. These reagents serve as the fundamental "bridge" in modern bioconjugation, enabling the conversion of native biomolecules (proteins, antibodies) into bioorthogonal handles ready for "Click" chemistry.
As a Senior Application Scientist, I have structured this document to move beyond basic textbook definitions. We will focus on the kinetic competition between aminolysis and hydrolysis, the selection of catalytic vs. strain-promoted click variants, and self-validating protocols designed to minimize reagent waste and maximize conjugate yield.
Part 1: Amine-Reactive Chemistry (The Anchor)
The first step in using these reagents typically involves anchoring the PEG linker to a biomolecule via surface lysine residues or the N-terminus.
1.1 The Mechanism: NHS vs. TFP Esters
While N-hydroxysuccinimide (NHS) esters are the industry standard, 2,3,5,6-tetrafluorophenyl (TFP) esters have emerged as a superior alternative for demanding applications. Both reagents utilize nucleophilic acyl substitution .[1][2][3]
-
NHS Esters: The primary amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[2][4] The NHS group leaves, creating a stable amide bond.[1][2][4]
-
TFP Esters: Follow the same mechanism but are significantly more resistant to spontaneous hydrolysis in aqueous buffers while maintaining high reactivity toward amines.
1.2 The Kinetic Battle: Aminolysis vs. Hydrolysis
The success of this reaction relies entirely on pH control. You are managing a race between the amine (aminolysis) and water (hydrolysis).
-
pH < 7.0: Amines are protonated (
) and non-nucleophilic.[2] Reaction rate is negligible. -
pH 8.0 - 9.0: Amines are deprotonated (
) and highly reactive. However, hydroxide ions ( ) also attack the ester, causing rapid hydrolysis.
Data Summary: Hydrolysis Half-Lives
| pH Environment | NHS Ester Half-Life (
1.3 Hydrolysis Logic Diagram
The following diagram illustrates the decision matrix for buffer selection based on ester stability.
Caption: Decision logic for balancing reactivity and stability in amine-reactive conjugation.
Part 2: Azide-Functionalized Chemistry (The Click)
Once the protein is labeled with the PEG-Azide, it becomes "bioorthogonal." It will only react with alkyne partners.
2.1 CuAAC vs. SPAAC
You must choose between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) methods.[5][6]
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Partner | Terminal Alkyne | Cyclooctyne (DBCO, BCN) |
| Catalyst | Cu(I) (Required) | None (Ring strain drives reaction) |
| Kinetics | Fast ( | Slower (dose-dependent) |
| Biocompatibility | Low (Cu generates ROS, toxic to cells) | High (Live-cell compatible) |
| Primary Use | In vitro synthesis, ADCs, lysates | Live cell imaging, in vivo targeting |
Part 3: Experimental Protocols
These protocols assume the use of an NHS-PEG4-Azide reagent, a common heterobifunctional crosslinker.
Protocol A: Synthesis of Azide-Labeled Protein (Amine Labeling)
Reagents:
-
Target Protein (1–5 mg/mL) in PBS (pH 7.4).
-
NHS-PEG4-Azide (dissolved in dry DMSO or DMF).
-
Desalting Column (e.g., Zeba Spin or PD-10).
Critical Pre-requisite: Ensure the protein buffer is free of amines .[2][7]
-
Forbidden Buffers: Tris, Glycine.[2] (These will scavenge the NHS ester).
-
Allowed Buffers: PBS, HEPES, Bicarbonate, Borate.
Step-by-Step:
-
Stoichiometry Calculation: Prepare a 10 mM stock of NHS-PEG4-Azide in anhydrous DMSO.
-
Rule of Thumb: Use a 10–20 molar excess of PEG reagent over protein.
-
-
Initiation: Add the calculated volume of NHS-PEG4-Azide to the protein solution.
-
Note: Keep organic solvent (DMSO) < 10% of the final volume to prevent protein precipitation.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
Quenching (Optional but Recommended): Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes. This ensures all unreacted NHS esters are deactivated before purification.
-
Purification: Pass the mixture through a desalting column equilibrated with PBS. This removes free PEG-Azide and hydrolysis byproducts.
-
Validation: Measure A280.[8] The azide group is UV-silent, so protein concentration should be recoverable.
-
Protocol B: The "Click" Reaction (SPAAC Method)
Reagents:
-
Azide-labeled Protein (from Protocol A).
-
DBCO-functionalized payload (e.g., DBCO-Fluorophore or DBCO-Drug).
Step-by-Step:
-
Stoichiometry: Add 2–5 molar excess of DBCO-payload relative to the Azide-Protein.
-
Why lower excess? DBCO reagents are expensive and difficult to remove if hydrophobic.
-
-
Incubation: Incubate overnight at 4°C or 4 hours at RT.
-
Visual Check: No precipitation should occur.
-
-
Purification: If the payload is small (< 1 kDa), remove excess via dialysis or desalting. If the payload is a large protein, use Size Exclusion Chromatography (SEC).
Part 4: Visualization of the Full Workflow
The following diagram details the sequential conjugation workflow, highlighting the transition from amine-reactive chemistry to click chemistry.
Caption: Sequential workflow transforming a native protein into a drug conjugate via NHS-Azide bridging.
Part 5: Troubleshooting & Optimization (E-E-A-T)
1. "My protein precipitated after adding the NHS ester."
-
Cause: NHS esters are hydrophobic.[9] Adding too much, or dissolving them in too much DMSO, can crash the protein.
-
Solution: Use a sulfonated NHS ester (Sulfo-NHS) if available, as it is water-soluble. Alternatively, ensure the final DMSO concentration stays below 5-10%.
2. "Low conjugation yield despite correct pH."
-
Cause: Hydrolysis of the NHS ester before addition.
-
Solution: NHS esters degrade in moisture. Always equilibrate the reagent bottle to room temperature before opening to prevent condensation.[8] Dissolve in DMSO immediately before use. Never store NHS esters in water.
3. "The Click reaction is too slow."
-
Cause: Steric hindrance or low concentration.
-
Solution: Increase the concentration of reactants. Click chemistry is second-order kinetics; doubling the concentration quadruples the rate. If using SPAAC, switch to a more reactive cyclooctyne (e.g., BCN is often faster than DBCO, though less stable).
References
Sources
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. axispharm.com [axispharm.com]
Introduction: The Linker as a Critical Determinant in Bioconjugate Design
An In-depth Technical Guide: The Pivotal Role of the PEG8 Spacer in Bioconjugation
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is the foundation of many modern therapeutic and diagnostic innovations.[1] From Antibody-Drug Conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells, to PROteolysis TArgeting Chimeras (PROTACs) that hijack the cell's own machinery to degrade disease-causing proteins, the performance of these complex constructs is profoundly dependent on the linker that connects their constituent parts.[1][2] This linker is far from a passive component; it is a critical determinant of the conjugate's solubility, stability, pharmacokinetics (PK), and overall efficacy.[1][3]
Among the most versatile and widely adopted tools in the linker technology toolbox are polyethylene glycol (PEG) spacers.[1][4] These synthetic, hydrophilic chains have become indispensable for their ability to favorably modulate the physicochemical properties of bioconjugates.[] This guide focuses specifically on the eight-unit discrete PEG spacer (PEG8), a linker that offers a unique and powerful balance of hydrophilicity, defined length, and flexibility, making it a cornerstone in the design of next-generation bioconjugates.[1][2]
The PEG8 Spacer: Structure and the Advantage of Monodispersity
A PEG8 spacer is a monodisperse, discrete PEG (dPEG®) linker, meaning it has a precisely defined length and molecular weight, consisting of exactly eight repeating ethylene oxide units.[1] This stands in stark contrast to traditional polydisperse PEGs, which are a mixture of chains with varying lengths.[1] This uniformity is a crucial advantage in pharmaceutical development, as it allows for the production of homogenous bioconjugates with consistent, reproducible pharmacological profiles.[1] The fundamental structure, HO-(CH₂CH₂O)₈-H, can be functionalized at its termini with a vast array of reactive groups (e.g., NHS esters, maleimides, alkynes) to facilitate covalent attachment to biomolecules.[1][4][6]
Core Advantages and Physicochemical Impact of the PEG8 Spacer
The decision to incorporate a PEG8 spacer is driven by its ability to solve several common challenges in bioconjugate development.[2]
Enhanced Solubility and Reduced Aggregation
Many potent therapeutic payloads, such as those used in ADCs, are highly hydrophobic.[3][] This hydrophobicity can lead to aggregation, poor aqueous solubility, and manufacturing difficulties.[3][7] The highly hydrophilic nature of the PEG8 spacer acts as a "hydrophilicity reservoir," improving the water solubility of the entire conjugate.[2][3][7][8][9] This mitigates aggregation, enhances stability in aqueous environments, and simplifies formulation.[2][] For instance, the inclusion of a PEG8 spacer was found to enhance the solubility of linker-payloads in Immunomedics' and ADC Therapeutics' clinical candidates, enabling bioconjugation in aqueous buffers with minimal organic co-solvent.[7]
Mitigation of Steric Hindrance
The flexible, defined-length chain of a PEG8 spacer provides sufficient distance between the conjugated molecules (e.g., an antibody and a drug), which can overcome steric hindrance.[2][4] This spatial separation is critical for preserving the biological activity of each component. For example, it ensures that an antibody's binding to its target antigen is not impeded by the attached payload, and vice-versa.[2]
Improved Pharmacokinetics (PK)
PEGylation is a well-established strategy for improving the pharmacokinetic behavior of therapeutic drugs.[10][11] The hydrophilic PEG8 chain can form a hydrated shield around the bioconjugate, protecting it from proteolytic degradation and reducing renal clearance, thereby extending its circulation half-life.[2][][10][12] Studies on ADCs have shown that increasing PEG spacer length can slow the conjugate's clearance and increase its exposure.[2] This effect often plateaus around eight PEG units, making PEG8 an optimal choice for balancing improved PK with other desirable properties.[2][13][14] The strategic incorporation of a PEG8 spacer has been shown to mitigate the inverse relationship between Drug-to-Antibody Ratio (DAR) and clearance, allowing for higher drug loading without a detrimental impact on pharmacokinetics.[15]
Modulation of Immunogenicity
While PEG is generally considered to have low immunogenicity, the existence of pre-existing anti-PEG antibodies in some individuals is a recognized issue that can lead to accelerated clearance or hypersensitivity reactions.[16][17][18] PEGylation can also mask immunogenic epitopes on a protein, potentially lowering the risk of an immune response against the therapeutic itself.[4][19] The use of a discrete, relatively short PEG8 chain may offer advantages over large, polydisperse PEGs, which can sometimes be more immunogenic.[18]
Key Applications in Drug Development
The balanced properties of the PEG8 spacer have made it a preferred linker component in several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
In ADC design, the linker is pivotal. The PEG8 spacer is frequently incorporated into ADC linkers to improve the physicochemical properties of the final conjugate, particularly for high-DAR ADCs where multiple hydrophobic drug molecules are attached.[7][20] Its ability to enhance solubility and stability is critical for producing homogenous ADCs with predictable behavior.[3][20] Several clinical-stage ADCs incorporate PEG8 linkers to improve tolerability and allow for higher, more effective dosing.[7][15][20]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[9][] The linker connecting the target-binding ligand and the E3-binding ligand is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][9] The length, flexibility, and hydrophilicity of the linker must be carefully optimized.[22] PEG linkers, including PEG8, are frequently used to provide the optimal spacing and conformational flexibility required for efficient ubiquitination and subsequent degradation of the target protein.[2][23] In one study of a homo-PROTAC, a short 8-atom long PEG linker was found to be optimal for degradation.[22]
Visualization of Key Concepts
Caption: Structure of a bioconjugate featuring a PEG8 spacer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 7. books.rsc.org [books.rsc.org]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. vectorlabs.com [vectorlabs.com]
- 22. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Technical Guide: Applications of Azide-Alkyne Cycloaddition in Research
Introduction: The "Spring-Loaded" Revolution
The azide-alkyne cycloaddition (AAC) is not merely a reaction; it is the foundational architecture of modern chemical biology. Originally described by Huisgen as a thermal reaction requiring high temperatures, it was transformed into a room-temperature, regioselective powerhouse by the independent discoveries of Meldal and Sharpless (CuAAC) and later adapted for live systems by Bertozzi (SPAAC).
For the researcher, AAC offers a unique value proposition: Bioorthogonality . The azide and alkyne moieties are essentially inert to the biological "soup" of amines, thiols, and carboxylic acids, reacting only with each other with high thermodynamic driving force (
This guide moves beyond the textbook definitions to provide a rigorous, field-tested framework for applying AAC in metabolic labeling, proteomic profiling, and therapeutic synthesis.
The Mechanistic Divide: CuAAC vs. SPAAC[1]
Choosing the right variant is the first critical decision in experimental design. The choice dictates the kinetics, toxicity profile, and necessary controls.
Comparative Kinetics and Specifications
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Mechanism | Cu(I) coordinates alkynes to lower activation barrier. | Ring strain (e.g., cyclooctyne) releases energy to drive reaction.[1] |
| Rate Constant ( | ||
| Regioselectivity | Strictly 1,4-disubstituted triazoles. | Mixture of regioisomers (less critical for tagging). |
| Cell Toxicity | High (ROS generation from Cu). Requires fixation or specialized ligands. | Low. Compatible with live-cell imaging.[2][3] |
| Steric Bulk | Minimal (Terminal alkyne is small). | High (Cyclooctynes are bulky). |
| Primary Use Case | In vitro bioconjugation, fixed cell imaging, ABPP. | In vivo imaging, live cell tracking. |
Reaction Pathway Visualization
The following diagram contrasts the catalytic cycle of CuAAC with the strain-driven pathway of SPAAC.
Caption: Comparison of Cu(I)-mediated catalytic cycle (top) vs. strain-promoted ring release (bottom).
Protocol Deep Dive: Metabolic Labeling (EdU)
The detection of DNA synthesis using 5-ethynyl-2'-deoxyuridine (EdU) is the gold standard application of CuAAC in cell biology. It replaces the older BrdU method, which required harsh acid denaturation to expose the epitope for antibodies.[4]
The "Why" Behind the Steps
-
EdU Incorporation: EdU is a thymidine analog.[3][4][5] It is fed to live cells and incorporated into replicating DNA.[6]
-
Fixation (Formaldehyde): Essential.[5] CuAAC reagents (specifically Copper) generate Reactive Oxygen Species (ROS) that can degrade nucleic acids and proteins in live cells. Fixation "freezes" the architecture.
-
Permeabilization (Triton X-100): The click reagents are small, but the nuclear membrane must be fully accessible.
-
The Cocktail: We use Cu(II) sulfate reduced in situ to Cu(I) by Ascorbate. This is cheaper and more stable than starting with Cu(I).
Step-by-Step Methodology
Reagents:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Click Cocktail (Prepare Fresh):
-
Tris-buffered saline (1x TBS, pH 7.4) - Bulk solvent
-
CuSO
(100 mM stock) → Final: 4 mM -
Fluorescent Azide (e.g., Azide-Fluor 488, 10 µM stock) → Final: 2-5 µM
-
Critical: Sodium Ascorbate (100 mM fresh stock) → Final: 100 mM. Add last to initiate reduction.
-
Workflow:
-
Pulse: Incubate cells with 10 µM EdU for 1-4 hours (depending on cell cycle length).
-
Wash: Rinse 2x with PBS to remove unincorporated EdU.
-
Fix: Add 4% PFA for 15 minutes at Room Temperature (RT).
-
Permeabilize: Remove PFA, wash 1x PBS. Add Permeabilization Buffer for 20 minutes.
-
Stain: Remove buffer.[3] Add Click Cocktail (500 µL per well for 6-well plate). Incubate 30 mins at RT in the dark.
-
Wash & Image: Wash 3x with PBS. Counterstain with DAPI.[4] Image.
Advanced Application: Activity-Based Protein Profiling (ABPP)[8][9][10][11]
ABPP uses active-site directed probes to monitor the functional state of enzymes, not just their abundance. CuAAC is pivotal here, allowing the use of a "Two-Step" labeling strategy.
The Two-Step Advantage
Small probes (Warhead + Alkyne) can penetrate live cells without disrupting enzyme function. Large tags (Biotin/Fluorophore) often cannot.
-
Step 1 (In Situ): Treat live cells with the Alkyne-Probe.
-
Step 2 (In Lysate): Lyse cells and "click" on the Azide-Tag (Biotin or Rhodamine) for enrichment or visualization.
ABPP Workflow Diagram
Caption: Two-step ABPP workflow utilizing small alkyne probes for cell permeability followed by click-mediated retrieval.
Therapeutic Applications: PROTACs and ADCs
In drug discovery, AAC is transitioning from a discovery tool to a manufacturing method.
Antibody-Drug Conjugates (ADCs)
Traditional ADCs rely on random conjugation to Lysines or Cysteines, leading to heterogeneous Drug-to-Antibody Ratios (DAR).[7]
-
The Click Solution: Site-specific incorporation of non-natural amino acids (e.g., p-acetylphenylalanine) or enzymatic remodeling (GlycoConnect) introduces an azide handle.
-
Result: Precise control of DAR (usually DAR 2 or 4), improving pharmacokinetics and reducing off-target toxicity.
CLIPTACs (Click-Formed PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that degrade proteins.[8][9] However, their large size often leads to poor cell permeability.
-
Strategy: Administer two smaller precursors: (1) E3 Ligase binder-Tetrazine and (2) Target binder-TCO (Trans-cyclooctyne).
-
Mechanism: These precursors enter the cell independently (high permeability) and react intracellularly via IEDDA (Inverse Electron Demand Diels-Alder) or SPAAC to form the active PROTAC in situ.
Troubleshooting & Optimization: The Ligand Factor
The success of CuAAC often hinges on the ligand used to stabilize Cu(I).
| Ligand | Solubility | Toxicity | Reaction Speed | Recommendation |
| TBTA | Poor (requires DMSO) | High | Moderate | Use for organic synthesis only. Avoid in biology. |
| THPTA | High (Water soluble) | Moderate | Fast | Standard for fixed cells and lysate work. |
| BTTAA | High | Low | Very Fast | Gold Standard for live cell surface labeling and low-concentration targets. |
Expert Tip: If you observe protein precipitation during the reaction, switch from TBTA to THPTA. If you see cell death in live-labeling experiments, switch to BTTAA and lower the Copper concentration to <50 µM.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems.[1] Journal of the American Chemical Society. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Validation of BTTAA ligand). Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[10][11] Chemistry & Biology. Link
-
Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo.[6] Proceedings of the National Academy of Sciences (EdU Protocol). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Azido-PEG8-NHS Ester Bioconjugation
Welcome to the technical support center for bioconjugation. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted Azido-PEG8-NHS ester from your reaction solution. Achieving a high-purity conjugate is critical for the success of downstream applications, and this resource is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome common purification challenges.
Introduction to the Challenge
Azido-PEG8-NHS ester is a popular heterobifunctional linker used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] It features an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide group for click chemistry.[1][2] A common practice is to use a molar excess of the PEG linker to drive the conjugation reaction to completion.[3][4][5] Consequently, a critical post-reaction step is the efficient removal of this excess, unreacted linker and its hydrolysis byproducts from the final purified bioconjugate.
The primary challenge lies in the size similarity between the unreacted linker and other small molecules, and the significant size difference between the linker and the much larger bioconjugate (e.g., an antibody). This size disparity is the cornerstone of the most effective purification strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification process.
Q1: Why is it crucial to remove unreacted Azido-PEG8-NHS?
A1: Residual unreacted linker can lead to several downstream complications:
-
Inaccurate Characterization: The presence of the free linker can interfere with analytical techniques used to determine the degree of labeling (DOL), leading to an overestimation.
-
Reduced Purity: The final product will be a mixture of the desired conjugate and the unreacted linker, compromising its purity.
-
Potential for Side Reactions: The reactive groups on the unreacted linker could potentially engage in unintended reactions in subsequent experimental steps.
-
In Vivo Considerations: For therapeutic applications, the presence of unreacted linkers can lead to unforeseen toxicity or altered pharmacokinetic profiles.
Q2: What are the primary methods for removing small molecules like Azido-PEG8-NHS from a protein conjugate solution?
A2: The most common and effective methods leverage the significant size difference between the small molecule linker (MW of Azido-PEG8-NHS is 564.58 g/mol [6][7]) and the much larger bioconjugate (e.g., an IgG antibody is ~150 kDa). The primary techniques are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their hydrodynamic volume.[][9] The larger conjugate will elute first, while the smaller unreacted linker is retained in the pores of the chromatography resin and elutes later.[][9]
-
Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. By placing the reaction mixture in a dialysis cassette and exchanging the external buffer multiple times, the small unreacted linker diffuses out, while the large conjugate is retained.
-
Spin Desalting Columns: These are a rapid form of gel filtration, ideal for smaller sample volumes.[3][5] The principle is the same as SEC, but the process is much faster.
Q3: What should I consider before starting the conjugation reaction to make purification easier?
A3: Careful planning of the conjugation reaction itself can significantly simplify the subsequent purification steps.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[3][4][10] Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2-8.5 are recommended.[10]
-
Quenching the Reaction: After the desired incubation time, quench the reaction by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[11][12] This will react with and inactivate any remaining NHS esters, preventing further modification of your protein.
-
NHS Ester Hydrolysis: Be aware that the NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[10][13] The rate of hydrolysis increases with pH.[10][13] While this can reduce conjugation efficiency, the hydrolyzed, non-reactive linker still needs to be removed. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[10][13][14]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugate Yield After Purification | NHS Ester Hydrolysis: The NHS ester on the linker hydrolyzed before reacting with your protein. | Ensure the Azido-PEG8-NHS ester is stored properly with a desiccant and that fresh solutions are made immediately before use.[11] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[11] |
| Suboptimal Molar Ratio: An insufficient molar excess of the linker was used. | For dilute protein solutions, a higher molar excess of the linker may be required to achieve the desired degree of labeling.[3] A 20-fold molar excess is a common starting point for antibody conjugations.[3][4][5] | |
| Presence of Unreacted Linker in Final Product | Inefficient Purification: The chosen purification method was not suitable or was not performed optimally. | For SEC/Gel Filtration: Ensure the column is properly packed and equilibrated. Optimize the flow rate for better separation. Select a resin with an appropriate fractionation range for your conjugate and the linker. |
| For Dialysis: Use a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa for an antibody conjugate). Perform multiple, large-volume buffer exchanges over a sufficient period (e.g., 24-48 hours with at least 3 buffer changes). | ||
| For Spin Desalting Columns: Ensure you are using the correct column size for your sample volume. Follow the manufacturer's protocol for centrifugation speed and time. | ||
| Precipitation of the Conjugate | Reduced Solubility: The bioconjugate is less soluble than the starting materials. | Consider using a more hydrophilic PEG linker if possible. Adjust the buffer conditions, such as pH or the inclusion of solubility-enhancing excipients. |
| Difficulty Resuspending a Precipitated Pellet (if using precipitation as a purification step) | Excess PEG in the Pellet: The pellet may be difficult to resuspend due to the presence of excess PEG. | While precipitation with agents like PEG can be used for protein purification, it's less common for removing a smaller PEG linker.[15][16][17][18] If this method is used, consider shorter centrifugation times to form a looser pellet.[19] Allow the pellet to sit in buffer on ice for an extended period with gentle agitation to aid resuspension.[19] |
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is considered the gold standard for separating bioconjugates from small molecule impurities.
Materials:
-
SEC column (e.g., Sephadex G-25, Superdex 75, or similar, with a fractionation range appropriate for your conjugate)
-
Chromatography system (e.g., FPLC or HPLC)
-
Isocratic mobile phase (e.g., PBS, pH 7.4)
-
UV detector (monitoring at 280 nm for protein)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[9]
-
Elution: Begin the isocratic elution with the mobile phase at a flow rate recommended for your column.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger bioconjugate will elute first in the void volume, followed by the smaller unreacted Azido-PEG8-NHS and its byproducts.
-
Analysis: Analyze the collected fractions by UV absorbance at 280 nm to identify the protein-containing peak. Pool the fractions corresponding to the purified conjugate.
Protocol 2: Purification by Dialysis
Dialysis is a straightforward and effective method for removing small molecules from larger ones.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for an antibody)
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Sample Loading: Load the quenched reaction mixture into the dialysis cassette, ensuring no air bubbles are trapped inside.
-
First Dialysis: Place the cassette in a beaker containing a large volume of dialysis buffer (at least 100-fold the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchanges: After 4-6 hours, replace the dialysis buffer with fresh buffer. Repeat this step at least two more times over a period of 24-48 hours.
-
Sample Recovery: Carefully remove the purified conjugate from the dialysis cassette.
Protocol 3: Purification using a Spin Desalting Column
This is a rapid method suitable for small-scale purifications.
Materials:
-
Spin desalting column with an appropriate size exclusion limit (e.g., Zeba Spin Desalting Columns)
-
Collection tubes
-
Centrifuge
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Loading: Load the quenched reaction mixture onto the center of the resin bed.
-
Centrifugation: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The purified conjugate will be collected in the eluate, while the smaller unreacted linker and salts will be retained in the column resin.
Visualizing the Purification Workflow
The following diagrams illustrate the general principles of the recommended purification methods.
Caption: Workflow for purification using Size Exclusion Chromatography.
Caption: Workflow for purification using Dialysis.
References
-
Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. [Link]
-
Azido-PEG8-NHS ester Datasheet. DC Chemicals. [Link]
-
PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. BioProcess International. [Link]
-
Protocol for PEG NHS Reagents. AxisPharm. [Link]
-
Antibody Purification Guide. Innova Biosciences. [Link]
-
What's the best way to remove excess PEG after using it to precipitate phage? ResearchGate. [Link]
-
peg precipitation method: Topics by Science.gov. [Link]
-
Guide to Gel Filtration or Size Exclusion Chromatography. Harvard Apparatus. [Link]
-
Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process. PubMed. [Link]
-
Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process. ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG8-NHS ester, 1204834-00-3 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Azido-PEG8-NHS ester CAS#: 1204834-00-3 [amp.chemicalbook.com]
- 7. Azido-PEG8-NHS ester Datasheet DC Chemicals [dcchemicals.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. peg precipitation method: Topics by Science.gov [science.gov]
- 17. Purification of antibodies by precipitating impurities using Polyethylene Glycol to enable a two chromatography step process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Senior Scientist’s Guide to HPLC Analysis of Bioconjugation Reactions
Executive Summary
Bioconjugation—the chemical linking of a biomolecule (e.g., antibody) with a payload (e.g., cytotoxic drug, PEG, fluorophore)—transforms a homogenous protein into a heterogeneous mixture. The analytical challenge shifts from assessing simple purity to characterizing complex distributions: Drug-to-Antibody Ratio (DAR) , free drug levels , positional isomers , and conjugate aggregation .
This guide moves beyond basic textbook definitions to provide a field-tested comparison of the three dominant HPLC modes: Hydrophobic Interaction Chromatography (HIC) , Reverse Phase (RP-HPLC) , and Size Exclusion (SEC) . It focuses on the most critical bioconjugate class—Antibody-Drug Conjugates (ADCs)—while addressing specific nuances for PEGylated proteins.
Strategic Method Selection
Choosing the correct HPLC mode depends entirely on the attribute you need to measure. There is no "single" method for bioconjugates; there is only an orthogonal toolkit.
Decision Matrix: Selecting the Right Mode
Caption: Workflow for selecting the primary HPLC mode based on the Critical Quality Attribute (CQA) of the bioconjugate.
Deep Dive: Hydrophobic Interaction Chromatography (HIC)
Best For: Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution (native conditions).
The Mechanism
Unlike RP-HPLC, HIC utilizes high-salt mobile phases to promote the adsorption of hydrophobic regions (the payload) to a weakly hydrophobic stationary phase (Butyl or Phenyl) without denaturing the protein. As the salt concentration decreases (gradient), species elute in order of increasing hydrophobicity: DAR 0 (Unconjugated) -> DAR 2 -> DAR 4 -> DAR 6 -> DAR 8
Protocol: Ammonium Sulfate Method (Gold Standard for Cys-ADCs)
-
Column: TSKgel Butyl-NPR (Non-porous resin is critical for sharp peaks and mass recovery) or Thermo MAbPac HIC-10.
-
Mobile Phase A (Binding): 1.5 M Ammonium Sulfate + 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Eluting): 50 mM Sodium Phosphate, pH 7.0 + 20% Isopropanol (IPA).
-
Gradient: Linear decrease from 100% A to 0% A over 15–20 minutes.
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV 280 nm (Protein) and UV ~250 nm (Payload specific).
Expert Insight: The "IPA Trick"
Many hydrophobic payloads (e.g., PBD dimers, MMAE) bind irreversibly to HIC columns.
-
The Fix: Adding 10-20% Isopropanol (IPA) to Mobile Phase B is mandatory for many ADCs. It reduces surface tension and ensures complete recovery of high-DAR species.
-
Self-Validation: Calculate the total area of all peaks. If the area decreases with repeated injections, your payload is fouling the column. Increase organic modifier.
Deep Dive: Reversed-Phase HPLC (RP-HPLC)
Best For: Average DAR (reduced), Free Drug Analysis, and Positional Isomers of PEGylated proteins.
The Mechanism
RP-HPLC is denaturing. For ADCs, the intact molecule is often too hydrophobic and heterogeneous to resolve well. Instead, we reduce the antibody (DTT/TCEP) to separate Light Chains (LC) and Heavy Chains (HC).
-
Result: You get peaks for L0, L1 (Light chain with 0 or 1 drug) and H0, H1, H2, H3.
-
Calculation: Weighted average of these areas provides the Total DAR.
Protocol: Reduced ADC Analysis
-
Sample Prep: Incubate ADC with 10 mM DTT at 37°C for 15 min (Complete reduction of inter-chain disulfides).
-
Column: PLRP-S (Polymeric RP) 1000 Å pore size. Note: Silica C4 columns often fail due to pH/temp instability.
-
Temperature: 60°C - 80°C (Critical! High temp improves recovery and peak sharpness).[1][2]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
Expert Insight: Orthogonality
RP-HPLC is the "Truth Serum" for HIC. If HIC shows a DAR of 3.8 but RP shows 4.2, HIC is likely under-recovering the most hydrophobic species (DAR 8).
Deep Dive: Size Exclusion Chromatography (SEC)
Best For: Aggregation (High Molecular Weight species) and Fragmentation.[4][5]
The "Hydrophobicity Trap"
Standard protein SEC methods (PBS buffer) fail for ADCs. The hydrophobic payload causes the ADC to stick to the stationary phase, resulting in:
-
Delayed elution (appearing smaller than it is).
-
Peak tailing.[6]
-
"Disappearance" of aggregates (they stick to the guard column).
Optimized Protocol: Organic-Modified SEC
-
Column: Agilent AdvanceBio SEC or Waters BEH SEC (200 Å or 450 Å depending on size).
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0 + 15% Isopropanol (or Acetonitrile) .
-
Why Organic? The organic solvent suppresses secondary hydrophobic interactions between the payload and the silica resin.
Comparative Performance Data
The following table contrasts the performance of these methods specifically for a Cysteine-linked ADC (e.g., Brentuximab vedotin mimic).
| Feature | HIC (Native) | RP-HPLC (Reduced) | SEC (Modified) |
| Primary Output | Drug Distribution (0, 2, 4, 6, 8) | Average DAR | % Aggregation |
| Resolution | High for drug load; Low for isomers | High for polypeptide chains | Low (Size only) |
| Sample State | Native (Biologically active) | Denatured (Reduced) | Native |
| Throughput | Moderate (20-30 min) | Fast (10-15 min) | Moderate (15-20 min) |
| Mass Spec Compatible? | No (High salt) | Yes (if using Formic Acid) | No (High salt) |
| Key Limitation | Hydrophobic recovery issues | Loss of conformational info | Secondary interactions |
Troubleshooting & Self-Validation
Self-Validating Your Data
A robust method must be self-checking. Use these checks:
-
The UV Ratio Check: If your drug absorbs at 250 nm and protein at 280 nm, the ratio (A250/A280) should increase stepwise for peaks DAR 2 -> DAR 4 -> DAR 6. If the ratio is constant, you are not separating by drug load.
-
Mass Balance: Inject a known mass of naked antibody. Inject the same mass of Conjugate. The total integrated area (corrected for extinction coefficient changes) should be within 95-105%. Lower? You are losing high-DAR species on the column.
Common Failures & Fixes
-
Ghost Peaks in HIC: Usually carryover from previous high-DAR injections. Fix: Add a "sawtooth" wash (0% to 100% B rapid cycling) between injections.
-
Broad Peaks in SEC: Secondary interactions. Fix: Increase salt (up to 300 mM) or add organic modifier (up to 15% IPA).
-
Poor Recovery in RP: Protein precipitation. Fix: Switch to a wide-pore polymeric column (PLRP-S) and increase temperature to 70°C.
References
-
Wakankar, A. et al. "Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis." American Pharmaceutical Review, 2015.
-
Agilent Technologies. "Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase." Application Note, 2021.
-
Cusumano, A. et al. "Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography." Springer Nature Protocols, 2017.
-
Tosoh Bioscience. "Mobile phases for hydrophobic interaction chromatography (HIC) - Optimization for ADCs." Application Note.
-
BenchChem. "A Comparative Guide to HPLC Methods for Assessing Antibody-Drug Conjugate Purity." Technical Guide, 2025.[7]
Sources
Bioconjugation Handbook: Azido-PEG-NHS vs. Maleimide-PEG-NHS
Topic: Azido-PEG-NHS vs Maleimide-PEG-NHS for Protein Conjugation Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterobifunctional crosslinkers, Maleimide-PEG-NHS and Azido-PEG-NHS represent two distinct philosophies of bioconjugation: endogenous targeting vs. bio-orthogonal precision.
-
Maleimide-PEG-NHS is the industry standard for cysteine-lysine bridging. It is rapid, efficient, and exploits native amino acids. However, its in vivo utility is compromised by the reversibility of the thiosuccinimide linkage (retro-Michael addition) and off-target thiol exchange with serum albumin or glutathione.
-
Azido-PEG-NHS utilizes Click Chemistry (typically SPAAC or CuAAC).[1] It requires the installation of a non-native alkyne handle but yields a 1,2,3-triazole linkage that is hyper-stable, irreversible, and completely inert to biological nucleophiles.
Verdict: Choose Maleimide for rapid in vitro construct generation or when modifying native proteins without genetic engineering. Choose Azido for in vivo therapeutics, metabolic labeling, or when absolute linkage stability is non-negotiable.
Mechanism of Action & Chemical Logic
Both reagents utilize an NHS (N-hydroxysuccinimide) ester on one terminus to target primary amines (Lysine residues, N-terminus).[1] The divergence lies in the second functional group.[1]
A. Maleimide-PEG-NHS (The "Classic" Route)
-
Mechanism: The maleimide double bond acts as a Michael acceptor for the thiolate anion (S⁻) of Cysteine.
-
Key Constraint: pH sensitive. At pH > 7.5, maleimides lose specificity and can react with amines.[5] At pH < 6.0, reaction rates slow significantly.
B. Azido-PEG-NHS (The "Click" Route) [6]
-
Chemistry: 1,3-Dipolar Cycloaddition.
-
Mechanism: The azide group reacts with an alkyne (e.g., DBCO, BCN, or terminal alkyne) to form a triazole ring.
-
Key Constraint: Requires a "Clickmate." The target molecule must be pre-functionalized with an alkyne, as no native amino acids react with azides.
Visualizing the Pathways
The following diagram illustrates the reaction workflows and the critical stability difference (Retro-Michael vs. Triazole).
Figure 1: Comparative reaction pathways. Note the "Retro-Michael" escape route for Maleimide conjugates, which is absent in the Azide pathway.
Performance Comparison: The Data
The following table summarizes key performance metrics derived from stability studies [1][2].
| Feature | Maleimide-PEG-NHS | Azido-PEG-NHS |
| Linkage Stability | Moderate. Susceptible to Retro-Michael addition. Half-life varies (hours to days) in plasma unless hydrolyzed. | High. Triazole bond is essentially permanent. Stable in plasma, extreme pH, and high temperatures. |
| Selectivity | High (Conditional). Specific to Cys at pH 6.5-7.5. Reacts with Lys at pH > 8.0. | Absolute. Bio-orthogonal. Will not react with any native biological functional group. |
| Kinetics | Fast. Reaction complete in 30-120 mins. | Variable. CuAAC is fast; SPAAC (strain-promoted) is slower (2-12 hours) due to steric bulk of DBCO/BCN. |
| In Vivo Fate | Thiol Exchange. Can transfer payload to Serum Albumin (HSA) or Glutathione (GSH). | Inert. Circulates without cross-reactivity. |
| Hydrolysis Risk | High. Maleimide ring hydrolyzes over time (ring-opening). This stabilizes the bond but creates heterogeneity. | None. The azide and triazole are hydrolytically stable. |
Detailed Experimental Protocols
Protocol A: Maleimide-PEG-NHS Conjugation (Two-Step)
Best for: Conjugating a cysteine-containing peptide/drug to a lysine-rich protein (e.g., Antibody).
-
Activation (NHS Step):
-
Dissolve protein (1-5 mg/mL) in Modification Buffer (PBS, pH 7.2-7.5, EDTA 1mM). Note: Avoid primary amines like Tris.[7][8]
-
Dissolve Maleimide-PEG-NHS in dry DMSO or DMF.
-
Add linker to protein at 10-20 molar excess .
-
Incubate 30-60 mins at Room Temp (RT) or 2h at 4°C.
-
Purification 1: Remove excess linker immediately using a Desalting Column (Zeba or PD-10) equilibrated with Conjugation Buffer (PBS, pH 6.5-7.0, EDTA 5mM). Crucial: Lower pH prevents maleimide hydrolysis.
-
-
Conjugation (Maleimide Step):
-
Add the thiol-containing ligand (reduced) to the activated protein. Use 1.5-3 molar excess over the maleimide groups.
-
Incubate 2h at RT under nitrogen (to prevent disulfide formation).
-
Validation: Check for disappearance of free thiols using Ellman’s Reagent.
-
Protocol B: Azido-PEG-NHS "Click" Conjugation
Best for: In vivo imaging probes or attaching toxic payloads where stability is paramount.
-
Functionalization (NHS Step):
-
Dissolve protein in PBS (pH 7.4) .
-
Add Azido-PEG-NHS (dissolved in DMSO) at 20-50 molar excess . Note: Higher excess is needed because the azide is small and doesn't affect solubility as much as hydrophobic maleimides.
-
Incubate 1-2h at RT.
-
Purification: Remove excess linker via dialysis or desalting column.[1][8][9]
-
-
Click Reaction (SPAAC):
-
React Azide-labeled protein with DBCO-functionalized payload .
-
Stoichiometry: 1.5 - 2.0 equivalents of DBCO per Azide.
-
Incubation: Overnight at 4°C or 4-6h at RT. Note: SPAAC is slower than maleimide coupling.
-
Validation: SDS-PAGE (shift in MW) or Mass Spectrometry.
-
Critical Analysis: Stability & The "Retro-Michael" Problem
The most significant differentiator is the Retro-Michael Addition .
-
The Phenomenon: In circulation, the thioether bond formed by Maleimide can reverse, regenerating the free maleimide and the free thiol.
-
The Consequence: The released maleimide-payload is rapidly captured by Human Serum Albumin (HSA), which has a highly reactive Cysteine (Cys34).
-
Data Point: Studies show that standard maleimide conjugates can lose 30-50% of their payload to albumin within 7 days in plasma [2].
-
The Azide Advantage: The triazole ring formed by Azide-Alkyne click chemistry is aromatic and chemically locked. It shows 0% exchange in plasma studies over the same period [1].
Decision Matrix
Figure 2: Decision tree for selecting the optimal crosslinker.
References
-
Frontiers in Chemistry. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Retrieved from [Link]
-
Bioconjugate Chemistry. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Senior Application Scientist's Guide to Validating Azide Group Integrity Post-Conjugation
In the realm of bioconjugation and drug development, the azide functional group has become an indispensable tool. Its unique reactivity, particularly in bioorthogonal "click chemistry" and Staudinger ligations, allows for the precise and efficient labeling of biomolecules.[1][2] However, the success of these powerful techniques hinges on a critical, yet often overlooked, parameter: the integrity of the azide group after the initial conjugation step. This guide provides a comprehensive comparison of methods to validate the presence and integrity of the azide moiety, offering experimental insights and data to aid researchers in selecting the optimal technique for their specific needs.
The Critical Need for Azide Validation
The azide group (-N₃), while relatively stable, is not entirely inert.[3] It can be susceptible to reduction or other side reactions during multi-step synthesis or purification processes, such as exposure to certain reducing agents (e.g., dithiothreitol, DTT), phosphines, or harsh pH conditions.[4][5] Failure to confirm the azide's integrity can lead to failed downstream labeling, inaccurate quantification, and ultimately, the misinterpretation of experimental results. Therefore, robust analytical validation is not just a quality control step; it is a cornerstone of reliable and reproducible science in this field.
A Comparative Overview of Validation Techniques
Several analytical techniques can be employed to confirm the presence of the azide group. The choice of method depends on factors such as the nature of the conjugated molecule (e.g., small molecule, protein, nanoparticle), the required sensitivity, the need for quantification, and the available instrumentation.
| Technique | Principle | Sensitivity | Sample Amount | Quantitative? | Key Advantage | Key Limitation |
| FTIR Spectroscopy | Vibrational spectroscopy detecting the asymmetric stretch of the N≡N bond.[1] | Moderate | Low (mg) | Semi-quantitative | Fast, direct, and non-destructive. | Can be challenging for large biomolecules due to interfering signals. |
| Raman Spectroscopy | Vibrational spectroscopy detecting the symmetric stretch of the N≡N bond.[1] | Moderate | Low (mg) | Semi-quantitative | Complementary to FTIR; less interference from water. | Weaker signal than FTIR; potential for fluorescence interference. |
| NMR Spectroscopy | Nuclear magnetic resonance of ¹H, ¹³C, or ¹⁵N nuclei. | Low to Moderate | High (mg) | Yes | Provides detailed structural information. | Lower sensitivity; requires high sample concentration and purity. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | High | Very Low (µg-ng) | Yes (with standards) | High sensitivity and specificity. | Can be complex to interpret for large, heterogeneous conjugates. |
| Chemical Reporter Assays | Indirect detection via bioorthogonal reaction with a tagged probe.[6] | Very High | Low (µg) | Yes | Highly sensitive and specific for reactive azides. | Indirect method; relies on the efficiency of the reporter reaction. |
Method 1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is often the first line of inquiry for identifying an azide group due to its characteristic and strong absorption band.[1]
Principle of Detection
The azide group possesses a strong, sharp asymmetric stretching vibration (ν_as) that appears in a relatively clear region of the infrared spectrum, typically between 2100 and 2150 cm⁻¹ .[7][8][9] The presence of a distinct peak in this region is a reliable indicator of the azide functional group.
Experimental Protocol
-
Sample Preparation:
-
Solids: Prepare a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids/Solutions: A thin film can be cast onto a salt plate (e.g., NaCl), or the sample can be analyzed in a suitable IR-transparent solvent. For aqueous samples, specialized ATR accessories are recommended.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or the solvent.
-
Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
Causality and Insights
The choice of ATR-FTIR is often preferred for bioconjugates as it requires minimal sample preparation and is less affected by the physical form of the sample. When analyzing proteins, acquiring a spectrum of the unconjugated protein is crucial to ensure that other vibrations, though unlikely in this region, are not misinterpreted as the azide stretch.
Caption: Workflow for FTIR-based azide validation.
Method 2: Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique to FTIR.
Principle of Detection
While FTIR detects the asymmetric stretch of the azide, Raman spectroscopy is particularly sensitive to the symmetric stretching vibration (ν_s) , which is often weak or forbidden in IR spectra.[1] This symmetric stretch typically appears around 1200-1350 cm⁻¹ .[12][13] The asymmetric stretch can also be observed in the Raman spectrum around 2100 cm⁻¹.[14][15]
Experimental Protocol
-
Sample Preparation: Samples can be solids, liquids, or solutions. Aqueous solutions are readily analyzable as water is a weak Raman scatterer.
-
Data Acquisition:
-
Place the sample in a suitable container (e.g., glass vial, quartz cuvette).
-
Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm).
-
Collect the scattered light using a Raman spectrometer.
-
-
Data Analysis:
-
Identify the characteristic azide peaks, comparing the spectrum to that of the starting material or an unconjugated control.
-
Causality and Insights
The use of a longer wavelength laser (e.g., 785 nm) can help to mitigate fluorescence interference, which can be a problem with biological samples. The complementarity of FTIR and Raman is a powerful confirmatory tool; observing the azide vibrational modes in both spectra provides very strong evidence of its integrity.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the presence of the azide and its chemical environment.
Principle of Detection
-
¹H NMR: Protons on the carbon adjacent to the azide group often show a characteristic chemical shift.
-
¹³C NMR: The carbon atom directly attached to the azide group has a distinct chemical shift.
-
¹⁵N NMR: This is the most direct method, as it observes the nitrogen nuclei within the azide group itself. The three nitrogen atoms of the azide are chemically distinct and will give rise to separate signals in the ¹⁵N NMR spectrum.[16][17]
Experimental Protocol
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) at a sufficiently high concentration (typically >1 mg/mL).
-
Data Acquisition:
-
Data Analysis:
-
Compare the spectra of the azide-conjugated molecule with the unconjugated precursor.
-
Look for the appearance of new signals or shifts in existing signals consistent with the introduction of the azide group.
-
Causality and Insights
While powerful, NMR is generally less sensitive than other methods and is best suited for the analysis of small molecules or peptides where high concentrations can be achieved. For large proteins, NMR is often impractical for routine validation of a single functional group.
Caption: NMR-based azide validation workflow.
Method 4: Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can confirm the successful incorporation of an azide group by detecting the corresponding mass increase.
Principle of Detection
The introduction of an azide group (-N₃) results in a predictable mass increase of 42.01 Da (for N₃) or a different value depending on the linker used to attach it (e.g., azido-PEG4-NHS ester).[21][] This mass shift can be detected with high accuracy.
Experimental Protocol
-
Sample Preparation: Prepare the sample for MS analysis (e.g., desalting for proteins, dilution for small molecules).
-
Data Acquisition:
-
Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI for proteins, Matrix-Assisted Laser Desorption/Ionization - MALDI for a broader range of molecules).
-
Acquire the mass spectrum. For large molecules like antibodies, deconvolution of the resulting charge state envelope may be necessary.
-
-
Data Analysis:
-
Compare the mass of the conjugated molecule to the unconjugated precursor.
-
A mass shift corresponding to the mass of the azide-containing linker confirms successful conjugation.
-
Causality and Insights
MS is particularly powerful for analyzing heterogeneous conjugations, such as labeling lysine residues on an antibody, where it can provide information on the distribution of the number of attached azides (drug-to-antibody ratio).[21] However, MS confirms the mass, not necessarily the chemical integrity of the azide. It is possible, though less likely, for the azide to have rearranged or degraded to a species with the same mass.
Method 5: Chemical Reporter Assays (Indirect Detection)
This approach validates the reactivity of the azide group, which is often the most critical parameter for downstream applications. The two most common reactions are the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry").[6][23]
Principle of Detection
The azide-modified molecule is treated with a reporter molecule containing a complementary reactive group (a phosphine for the Staudinger ligation or an alkyne for click chemistry).[24][25] The reporter molecule also contains a tag, such as biotin or a fluorophore, that allows for easy detection and quantification.[26]
Experimental Protocol: Staudinger Ligation with a Fluorescent Phosphine Probe
-
Reaction: Incubate the azide-conjugated molecule with a molar excess of a fluorogenic phosphine reagent (e.g., a coumarin-phosphine dye).[26] The Staudinger ligation forms a stable amide bond.[4][][28]
-
Removal of Excess Probe: Remove the unreacted fluorescent probe by a suitable method, such as dialysis, size-exclusion chromatography, or spin filtration.[29]
-
Detection: Measure the fluorescence of the purified conjugate using a fluorometer or fluorescence plate reader. The fluorescence intensity is proportional to the amount of accessible, reactive azide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comparative study of bioorthogonal reactions with azides [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. The Raman Spectrum of Iodine Azide IN3 | The Infrared and Raman Discussion Group [irdg.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. znaturforsch.com [znaturforsch.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Efficient and Inexpensive Synthesis of 15N-Labeled 2-Azido-1,3-dimethylimidazolinium Salts Using Na15NO2 Instead of Na15NNN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. pubs.acs.org [pubs.acs.org]
- 28. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 29. Sodium azide removal protocol | Abcam [abcam.com]
TFP esters as a more stable alternative to NHS esters
Title: Beyond NHS: The Senior Scientist’s Guide to TFP Esters in Bioconjugation
Executive Summary
For decades, N-hydroxysuccinimide (NHS) esters have been the standard for amine-reactive crosslinking and labeling. However, their rapid hydrolysis in aqueous buffers often forces researchers to use large molar excesses, leading to high background noise and reagent waste. Tetrafluorophenyl (TFP) esters represent a superior alternative, offering significantly enhanced hydrolytic stability without compromising reactivity toward primary amines.
This guide provides a technical comparison of TFP versus NHS chemistry, supported by kinetic data and a self-validating experimental protocol designed for high-fidelity bioconjugation.
The Chemistry of Conjugation: Why TFP?
Both NHS and TFP esters function via nucleophilic acyl substitution . A primary amine (e.g., a lysine side chain on a protein) attacks the ester's carbonyl group, forming a tetrahedral intermediate. The ester moiety acts as a leaving group, resulting in a stable amide bond.
The Structural Difference:
-
NHS Esters: Rely on the N-hydroxysuccinimide ring as the leaving group. While effective, this group is highly susceptible to attack by water (hydrolysis) at the slightly basic pH (7.2–8.5) required for efficient lysine modification.
-
TFP Esters: Utilize a phenol ring substituted with four fluorine atoms. The high electronegativity of the fluorine atoms pulls electron density away from the carbonyl carbon, making it highly reactive toward amines. Crucially, the hydrophobic nature of the phenyl ring and the specific steric/electronic arrangement make the carbonyl carbon less accessible or reactive to water molecules compared to the NHS structure.
Mechanism of Action
Figure 1: Reaction mechanism of TFP esters. Note the dashed line for hydrolysis; TFP kinetics favor the amine pathway significantly more than NHS esters do.
Stability & Hydrolysis Kinetics: The Data
The primary argument for switching to TFP is the "Window of Reactivity." NHS esters begin degrading the moment they touch an aqueous buffer. TFP esters persist, giving the reagent more time to find a target amine rather than reacting with the solvent.
Comparative Half-Life (t½) in Aqueous Solution Data adapted from Lockett et al. (2008) and Gee et al. (1999).
| pH Condition | NHS Ester Half-Life (t½) | TFP Ester Half-Life (t½) | Performance Factor |
| pH 7.0 | ~4–5 hours | ~13.5 hours | ~3x Stability |
| pH 8.0 | ~55 minutes | ~5.8 hours | ~6x Stability |
| pH 10.0 | ~39 minutes | ~6 hours | ~10x Stability |
Senior Scientist Insight:
"At pH 8.0—the sweet spot for lysine conjugation—an NHS ester loses 50% of its potency in under an hour. TFP esters retain that same potency for nearly 6 hours. This allows for longer incubation times at lower molar excesses, which is critical when labeling precious or low-concentration proteins."
Experimental Protocol: High-Fidelity Labeling
This protocol is designed as a self-validating system . It includes checkpoints to ensure the reagent is active and the protein is receptive.
Reagents:
-
Target: Protein of interest (1–5 mg/mL) in Bicarbonate Buffer (pH 8.3). Note: Buffer must be amine-free (No Tris, Glycine).
-
Label: TFP-Ester (e.g., Biotin-TFP, Fluorophore-TFP).
-
Solvent: Anhydrous DMSO or DMF.
Workflow Diagram
A Senior Application Scientist's Guide to Functional Assays for Confirming Labeled Protein Activity
In the dynamic fields of life science research and drug development, the act of labeling a protein with a fluorescent dye, biotin, or another tag is a routine yet critical step.[1][2][3] This process unlocks the ability to visualize, track, and quantify proteins, providing invaluable insights into their function, localization, and interactions.[1][2][4] However, the very act of attaching an external molecule, no matter how small, carries the inherent risk of altering the protein's native structure and, consequently, its biological activity.[1][5][6] Therefore, rigorous functional validation is not just a quality control measure; it is a fundamental prerequisite for the generation of reliable and reproducible data.
This guide provides a comprehensive comparison of common functional assays used to confirm the activity of labeled proteins. We will delve into the principles behind these assays, offer field-proven insights into experimental design, and provide detailed protocols to empower researchers, scientists, and drug development professionals to confidently assess the integrity of their labeled proteins.
The Critical Importance of Post-Labeling Functional Validation
Consider a fluorescently labeled antibody intended for a cell-based neutralization assay. If the fluorescent tag interferes with the antibody's binding to its target antigen, the experiment will falsely indicate a lack of neutralization, not because the antibody is ineffective, but because the label has compromised its function. This underscores the necessity of employing robust functional assays as a self-validating system for any labeling protocol.
A Comparative Overview of Functional Assays
The choice of a functional assay depends on the protein's intrinsic activity and the intended application. Here, we compare three major categories of assays: Enzyme Activity Assays, Binding Assays, and Cell-Based Assays.
| Assay Category | Principle | Common Techniques | Key Advantages | Key Disadvantages |
| Enzyme Activity Assays | Measures the catalytic activity of an enzyme by monitoring the conversion of a substrate to a product.[8][9][10] | Colorimetric, Fluorometric, Luminescent Assays[8][9][11] | Direct measure of catalytic function; High-throughput potential; Quantitative.[9][12] | Only applicable to enzymes; Substrate availability can be a limitation.[9] |
| Binding Assays | Quantifies the interaction between the labeled protein and its binding partner (e.g., another protein, DNA, small molecule).[13][14] | Surface Plasmon Resonance (SPR), Förster Resonance Energy Transfer (FRET), ELISA.[7][13][15] | Provides kinetic and affinity data; Label-free options (SPR); Can study a wide range of interactions.[16][17] | Can be technically demanding; May not directly reflect biological activity in a cellular context.[18] |
| Cell-Based Assays | Evaluates the effect of the labeled protein on living cells, measuring a physiological response.[18][19][20] | Proliferation assays, Reporter gene assays, Cytotoxicity assays, Chemotaxis assays.[18][21] | Physiologically relevant; Measures downstream biological effects; High content analysis potential.[18][19] | More complex and variable than in vitro assays; Can be lower throughput. |
In-Depth Analysis and Experimental Protocols
Enzyme Activity Assays: The Litmus Test for Catalytic Function
For proteins that are enzymes, a direct measurement of their catalytic activity is the most definitive functional assay.[8][10] These assays typically involve providing the enzyme with its specific substrate and measuring the rate of product formation or substrate consumption over time.[10]
The choice of detection method (colorimetric, fluorometric, or luminescent) is critical and depends on the desired sensitivity and throughput.[9][11]
-
Colorimetric assays are often simpler and more cost-effective but may lack the sensitivity required for low-abundance enzymes.[11]
-
Fluorometric and luminescent assays offer significantly higher sensitivity, making them ideal for high-throughput screening and the analysis of enzymes with low turnover rates.[9][11]
It is crucial to compare the specific activity (activity per unit of enzyme concentration) of the labeled enzyme to that of its unlabeled counterpart.[10] A significant decrease in specific activity indicates that the label has negatively impacted the enzyme's function.
Experimental Workflow: Generic Enzyme Activity Assay
Caption: Workflow for a generic enzyme activity assay.
Binding Assays: Quantifying Molecular Interactions
For non-enzymatic proteins, their function is often defined by their ability to bind to other molecules. Binding assays are therefore essential to confirm that a label has not interfered with this primary function.
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[16][17] It provides quantitative data on association rates (k_a), dissociation rates (k_d), and equilibrium dissociation constants (K_D), offering a detailed picture of the binding kinetics.[14][17]
Principle of SPR: One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, which can be the labeled protein) flows over the surface.[17] Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[14]
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[22][23] When the donor and acceptor are in close proximity (typically within 10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, resulting in acceptor emission.[23][24] FRET is a powerful tool for studying protein-protein interactions and conformational changes.[13][22]
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize the unlabeled binding partner (ligand) onto the SPR sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the labeled protein (analyte) over the sensor surface.
-
Association Phase: Monitor the increase in SPR signal as the labeled protein binds to the immobilized ligand.
-
Dissociation Phase: Replace the analyte solution with buffer and monitor the decrease in SPR signal as the labeled protein dissociates.
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine k_a, k_d, and K_D. Compare these values to those obtained with the unlabeled protein.
Signaling Pathway: FRET-based Protein-Protein Interaction Assay
Caption: FRET signaling pathway for protein interaction.
Cell-Based Assays: The Ultimate Test of Biological Relevance
For many proteins, particularly those involved in signaling pathways or cellular processes, their function can only be fully assessed in the context of a living cell.[18][20] Cell-based assays provide a physiologically relevant environment to evaluate the biological activity of a labeled protein.[19][21]
The selection of a specific cell-based assay is dictated by the known or expected function of the protein.
-
For a labeled growth factor, a cell proliferation assay (e.g., MTT or BrdU incorporation) would be appropriate to confirm its ability to stimulate cell growth.[19]
-
For a labeled antibody intended to block a receptor, a receptor-blocking assay or a neutralization assay would be the most relevant.[20][25]
-
For a labeled transcription factor, a reporter gene assay could be used to measure its ability to activate gene expression.
It is imperative to include both positive (unlabeled, active protein) and negative (inactive protein or vehicle) controls to ensure the validity of the assay.
Troubleshooting and Best Practices
-
Always compare to the unlabeled protein: The functional activity of the labeled protein should always be benchmarked against the unlabeled version.
-
Optimize the labeling ratio: A high degree of labeling can increase the likelihood of functional impairment.[1] Experiment with different label-to-protein molar ratios to find the optimal balance between signal intensity and retained activity.
-
Consider the labeling site: If possible, choose a labeling strategy that targets a region of the protein distant from its active site or binding interface.[5] Site-specific labeling techniques can offer greater control.[5]
-
Purity is paramount: Ensure that the labeled protein preparation is free from unconjugated label, which can interfere with downstream assays.[4]
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The labeling of proteins is a powerful and indispensable tool in modern biological research. However, the potential for labels to alter protein function necessitates a culture of rigorous validation. By carefully selecting and executing the appropriate functional assays, researchers can ensure the integrity of their labeled reagents and, by extension, the reliability of their experimental data. This commitment to scientific integrity is the cornerstone of robust and reproducible research in the pursuit of new scientific discoveries and therapeutic innovations.
References
- In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. (n.d.). National Institutes of Health.
- SPR applications in early drug discovery. (2023, April 19). Nicoya Lifesciences.
- Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (n.d.). PubMed.
- Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. (n.d.). MDPI.
- How does SPR work in Drug Discovery?. (2025, June 11). deNOVO Biolabs.
- Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
- Protein Biotinylation Activity Test. (n.d.). Alfa Chemistry.
- A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist - Portland Press.
- Novel Fluorescence Labeling and High-Throughput Assay Technologies for In Vitro Analysis of Protein Interactions. (n.d.). National Institutes of Health.
- Fluorescence Resonance Energy Transfer (FRET) Assay. (n.d.). Creative Biostructure.
- Western blot. (n.d.). Wikipedia.
- Protein and Enzyme Activity Assays. (n.d.). Thermo Fisher Scientific - US.
- Western Blot Protein Analysis: Key Technique for Specific and Versatile Results. (2025, December 23). WIX.
- Photoswitching FRET to monitor protein–protein interactions. (2018, December 31). PNAS.
- Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. (2021, March 15). JoVE.
- Biotinylated Proteins. (n.d.). Amsbio.
- Protein Labeling: Methods and Mechanisms. (n.d.). Creative Proteomics.
- Methods and Mechanisms of Protein Labeling. (2024, September 26). PharmiWeb.com.
- Recent progress in enzymatic protein labelling techniques and their applications. (n.d.). National Institutes of Health.
- Biotinylation. (n.d.). Thermo Fisher Scientific - US.
- One-Step Antibody Biotinylation Kit. (n.d.). Miltenyi Biotec.
- Protein Biotinylation. (n.d.). Creative Diagnostics.
- How does Abcam use and develop cell-based assays to test protein bioactivity?. (2021, October 4). Abcam.
- Conjugation kit | Easy Labelling (ab270030). (n.d.). Abcam.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
- A Guide to Enzyme Assay Kits. (2024, June 27). Biocompare.com.
- Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. (n.d.). ACS Publications.
- Enzymatic Protein Biotinylation Kit. (n.d.). Sigma-Aldrich.
- Biotin Kit - Biotinylation. (n.d.). Alfa Chemistry.
- How to Perform Reliable Quantitative Western Blot Analysis. (n.d.). R&D Systems.
- How to Quantify Protein Expression in Cells Using Western Blot?. (n.d.). Mtoz Biolabs.
- Using Western Transfer for Protein Detection: Some Commonly Used Methods. (2019, July 29). G-Biosciences.
- Enzyme Activity Assay. (n.d.). Creative BioMart.
- Enzyme assay. (n.d.). Wikipedia.
- Cell-Based Assays. (n.d.). Icosagen.
- Fluorescent labeling and modification of proteins. (n.d.). National Institutes of Health.
- Biotinylation. (n.d.). Thermo Fisher Scientific - US.
- Essential Protein Labeling Techniques to Know for Proteomics. (n.d.). Fiveable.
- Protein labeling and imaging. (n.d.). MRC Laboratory of Molecular Biology.
- Protein Biotinylation: Techniques, Analysis, and Applications. (n.d.). Creative Proteomics.
- Cell based Binding Assay. (n.d.). Creative Biolabs.
- Cell-Based Assays. (n.d.). Sartorius.
- Protein Labelling 101: Understanding the Basics. (2013, June 25). G-Biosciences.
Sources
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Protein and Enzyme Activity Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
- 13. Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions [mdpi.com]
- 14. portlandpress.com [portlandpress.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. denovobiolabs.com [denovobiolabs.com]
- 17. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 18. selectscience.net [selectscience.net]
- 19. 細胞測試 [sigmaaldrich.com]
- 20. Cell-Based Assays | Icosagen [icosagen.com]
- 21. Cell-Based Assays | Sartorius [sartorius.com]
- 22. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. pnas.org [pnas.org]
- 25. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
A Senior Application Scientist's Guide to Heterobifunctional Crosslinking Reagents
Introduction: Precision Engineering for Complex Bioconjugates
In the intricate world of bioconjugation, the ability to covalently link two or more distinct molecules with precision and control is paramount. While various chemical tools exist for this purpose, heterobifunctional crosslinkers stand out as uniquely powerful reagents. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two different reactive moieties.[1][2] This fundamental asymmetry is the key to their utility, enabling controlled, sequential reactions that minimize the formation of undesirable side-products like polymers and self-conjugates.[3][4][5]
This guide, grounded in field-proven insights, provides a comparative review of common heterobifunctional crosslinkers. We will explore the causality behind experimental choices, delve into detailed protocols, and present data to help you select the optimal reagent for your research in drug development, diagnostics, and beyond.
The Core Advantage: The Two-Step Conjugation Workflow
The strategic power of heterobifunctional crosslinkers lies in their capacity for two-step conjugation.[1][6] By selecting reactive groups with different specificities and reaction kinetics, one can first react the crosslinker with the first biomolecule, purify the "activated" intermediate, and then introduce the second biomolecule to complete the linkage. This methodical approach is the cornerstone of creating clean, well-defined bioconjugates, a critical requirement for applications such as antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) must be precisely controlled.[1][]
Comparative Analysis of Key Heterobifunctional Crosslinkers
The choice of crosslinker is dictated by the functional groups available on your biomolecules (-NH₂, -SH, -COOH, etc.), the required distance between them, and the desired properties of the final conjugate, such as solubility and cleavability.
Amine-to-Sulfhydryl Crosslinkers: The Workhorses of Bioconjugation
This is the most common and widely used class of heterobifunctional reagents, targeting primary amines (lysine residues) and free sulfhydryls (cysteine residues).[1] The primary amine provides a versatile target present on most proteins, while the sulfhydryl allows for more site-specific conjugation, as free cysteines are less abundant.
| Reagent Name | Reactive Groups | Spacer Arm (Å) | Linkage Type | Key Characteristics |
| SMCC | NHS-ester, Maleimide | 8.3[8] | Non-cleavable Thioether | Cyclohexane bridge enhances maleimide stability; hydrophobic.[9] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3[8] | Non-cleavable Thioether | Water-soluble due to sulfonyl group, preventing cell membrane permeation.[2][10] |
| SPDP | NHS-ester, Pyridyldithiol | 6.8[8] | Cleavable Disulfide | Linkage is cleavable by reducing agents (DTT, TCEP).[11] |
| LC-SPDP | NHS-ester, Pyridyldithiol | 15.7[8][11] | Cleavable Disulfide | Long, flexible spacer arm reduces steric hindrance.[11] |
| SM(PEG)n | NHS-ester, Maleimide | Variable | Non-cleavable Thioether | PEG spacer enhances solubility, reduces aggregation and immunogenicity.[9][12][13] |
Causality Behind Experimental Choices:
-
SMCC vs. Sulfo-SMCC: The choice here is driven entirely by the experimental environment. SMCC, being hydrophobic, can permeate cell membranes, making it suitable for intracellular crosslinking. For cell surface labeling or reactions in aqueous buffers where protein solubility is a concern, the charged Sulfo-NHS ester on Sulfo-SMCC is the superior choice as it is water-soluble and membrane-impermeable.[2][10]
-
SMCC vs. SPDP: The decision rests on the need for reversibility. The thioether bond formed by SMCC is highly stable, making it ideal for creating robust conjugates like ADCs intended for long-term stability.[9] In contrast, the disulfide bond formed by SPDP can be cleaved under mild reducing conditions.[11] This is invaluable for applications where the conjugated molecules need to be separated for analysis, such as in affinity purification or identifying protein interaction partners.[14]
-
The Impact of Spacer Arm Length: A short spacer arm (e.g., SPDP at 6.8 Å) provides a more rigid connection and higher resolution for structural studies.[15] However, it can fail if the target functional groups are sterically hindered. A longer, more flexible spacer arm (e.g., LC-SPDP at 15.7 Å or PEGylated linkers) increases the capture radius, making it more likely to successfully link two molecules, especially large proteins.[15][16][17] PEGylated linkers offer the added benefit of increasing the hydrophilicity of the entire conjugate, which can be critical when working with hydrophobic payloads to prevent aggregation.[9][18]
Photoreactive Crosslinkers: Capturing Transient Interactions
Photoreactive crosslinkers add another dimension of control. One end has a specific reactive group (e.g., an NHS-ester), while the other end contains a photoreactive group (like an aryl azide or diazirine) that remains inert until activated by UV light.[1][3] Upon photoactivation, it forms a highly reactive species that can non-selectively insert into nearby C-H or N-H bonds.[1] This makes them ideal for capturing transient or weak interactions where specific functional groups may not be conveniently located.[19]
| Reagent Class | Reactive Groups | Mechanism | Key Application |
| NHS-Azide | NHS-ester, Aryl Azide | Sequential: Amine reaction first, then UV activation for non-specific C-H insertion. | Mapping protein-protein interaction sites. |
| Maleimide-Azide | Maleimide, Aryl Azide | Sequential: Sulfhydryl reaction first, then UV activation for non-specific C-H insertion. | Probing interactions involving a specific cysteine residue. |
Advanced Chemistries: Bioorthogonal Crosslinking
For maximum specificity, especially within complex biological systems, bioorthogonal crosslinkers are the state-of-the-art. These reagents employ chemical reactions that do not occur naturally within living systems, thus preventing any interference with native biochemical processes.[20][21] A prime example is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "copper-free click chemistry."[22]
-
DBCO-NHS Ester / Azide-PEG-Maleimide: This pair allows for a three-part conjugation. For instance, an antibody can be modified with a DBCO-NHS ester, and a payload can be modified with an Azide-PEG-Maleimide. The two can then be "clicked" together with high efficiency and specificity.[22] This modular approach provides immense flexibility in designing complex bioconjugates.
Experimental Protocol: Antibody-Drug Conjugation using Sulfo-SMCC
This protocol details a self-validating system for conjugating a thiol-containing payload to an antibody. It includes steps for purification and characterization to ensure the successful formation of the desired conjugate.
Objective: To create a stable, non-cleavable antibody-drug conjugate (ADC) with a defined drug-to-antibody ratio (DAR).
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Sulfo-SMCC crosslinker.
-
Thiol-containing payload (Molecule-SH).
-
Conjugation Buffer: 50 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Quenching reagent: 1 M Cysteine solution.
-
Characterization equipment: SDS-PAGE system, Hydrophobic Interaction Chromatography (HIC) system.
Part 1: Antibody Activation with Sulfo-SMCC
Causality: This first step selectively targets the abundant primary amines on the antibody's lysine residues to introduce maleimide groups. Using a 10-fold molar excess of Sulfo-SMCC is a common starting point to achieve sufficient modification without causing excessive labeling that could lead to aggregation or loss of function. The reaction is performed at room temperature to ensure efficient reaction kinetics.
-
Preparation: Bring the antibody solution to a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Crosslinker Addition: Dissolve Sulfo-SMCC in anhydrous DMSO or water immediately before use. Add a 5-20 fold molar excess of the dissolved Sulfo-SMCC to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the crosslinker from reacting with the thiol-payload in the next step. The resulting product is the maleimide-activated antibody.
Part 2: Conjugation to Thiolated Payload
Causality: The maleimide groups introduced onto the antibody are specifically reactive towards sulfhydryl groups at a neutral pH (6.5-7.5).[23] This highly specific reaction ensures that the payload is attached only at the desired sites. The reaction is allowed to proceed for at least 2 hours to ensure complete conjugation.
-
Payload Addition: Immediately add the thiol-containing payload (Molecule-SH) to the purified, maleimide-activated antibody. A typical starting point is a 1.5-fold molar excess of payload over the number of maleimide groups introduced.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: To cap any unreacted maleimide groups and prevent further reactions, add a final concentration of 1 mM Cysteine and incubate for 30 minutes at room temperature.[22]
-
Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload, quenching agent, and any aggregates.
Part 3: Characterization and Validation
Causality: Validation is essential to confirm the success of the conjugation. SDS-PAGE provides a qualitative assessment, showing a shift in molecular weight. HIC provides a quantitative measure of the drug-to-antibody ratio (DAR), which is a critical quality attribute for therapeutic ADCs.
-
SDS-PAGE Analysis: Run non-reducing SDS-PAGE on the starting antibody and the final purified ADC. A successful conjugation will result in a band shift to a higher molecular weight for the ADC compared to the unconjugated antibody.[22]
-
DAR Determination: Determine the average DAR using Hydrophobic Interaction Chromatography (HIC). The addition of the (often hydrophobic) payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated payloads (DAR 0, 2, 4, etc.).[22]
Conclusion
Heterobifunctional crosslinkers are indispensable tools that provide precision and control in the complex process of bioconjugation. By understanding the interplay between their reactive groups, spacer arms, and chemical properties, researchers can rationally design and execute conjugation strategies to build sophisticated molecular constructs. The choice is not merely about connecting two molecules, but about engineering a final product with the desired stability, solubility, and functionality. From stable ADCs built with SMCC to transient interactions captured by photoreactive linkers, the versatility of these reagents empowers innovation across the landscape of biomedical research.
References
-
Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
-
G-Biosciences. (2016-05-03). The 3 Types of Crosslinking Reagents and When to Use Them. [Link]
-
G-Biosciences. (2019-04-30). 8 Factors to Consider when Selecting a Protein Cross-linker. [Link]
-
Cyanagen. HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding. [Link]
-
Mandal, S., et al. (2022-11-22). Insights on Chemical Crosslinking Strategies for Proteins. PMC. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2020-11-05). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]
-
O’Reilly, F. J., & Rappsilber, J. (2020-11-05). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PMC. [Link]
-
Hofmann, T., et al. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length. PMC. [Link]
-
Kumar, A., et al. (2012). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry. [Link]
-
McKay, C. S., & Finn, M. G. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]
-
Chavez, J. D., et al. (2015). In-depth analysis of zero-length crosslinking for structural mass spectrometry. SciSpace. [Link]
-
Covalab. (2018-05-03). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Wikipedia. Bioorthogonal chemistry. [Link]
-
Barbosa, O., et al. (2015). Effect of the spacer arm length in the stabilization of enzymes via... ResearchGate. [Link]
-
Hofmann, T., et al. (2015). Protein structure prediction guided by crosslinking restraints – A systematic evaluation of the impact of the crosslinking spacer length. ResearchGate. [Link]
-
Kalkhof, S., & Sinz, A. (2008). Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. PubMed. [Link]
-
Nanocs. SMCC-PEG12-NHS. [Link]
-
Yao, J. Z., et al. (2012). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC. [Link]
-
Tyagi, A. (2020-01-09). Which is the best cross linker for binding thiol-DNA to amine-magnetic beads? ResearchGate. [Link]
-
G-Biosciences. (2018-06-08). Protein Cross-Linkers - Handbook & Selection Guide. [Link]
Sources
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Crosslinkers Selection Guide [sigmaaldrich.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterobifunctional Crosslinkers [proteochem.com]
- 8. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. korambiotech.com [korambiotech.com]
- 11. covachem.com [covachem.com]
- 12. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. SMCC-PEG12-NHS [nanocs.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cyanagen.com [cyanagen.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 20. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 21. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Safe Handling and Operational Protocol for Azido-PEG8-CH2CO2-NHS
Executive Summary & Hazard Architecture
Azido-PEG8-CH2CO2-NHS is a heterobifunctional crosslinker used extensively in "Click Chemistry" and bioconjugation. Its safe handling requires a bifurcated approach: you must protect the compound from moisture (to preserve the NHS ester) and protect the operator from the azide moiety (to prevent toxicity and explosive hazards).
While the PEG8 spacer significantly reduces the shock sensitivity compared to low-molecular-weight organic azides, the presence of the azide group (-N
Core Hazard Profile
| Hazard Component | Risk Type | Critical Trigger | Consequence |
| Azide Group (-N | Acute Toxicity / Explosion | Contact with Acid or Heavy Metals | Release of lethal |
| NHS Ester | Chemical Instability | Moisture / Hydrolysis | Rapid degradation of reactivity; failed conjugation experiments. |
| Solvents (DMSO/DMF) | Permeation | Skin Contact | Carrier effect: Solvents can transport the toxic azide across the skin barrier. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without specific material considerations. The following matrix is designed to prevent dermal absorption and inhalation exposure.[2]
Hand Protection (Critical)
Do not rely on standard latex gloves. This compound is typically dissolved in DMSO or DMF, both of which permeate latex rapidly. If the solvent penetrates, it carries the azide crosslinker through the skin.
-
Primary Recommendation: Nitrile Gloves (Minimum 5 mil thickness) .
-
High-Risk Handling (Concentrated Stock): Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Barrier).
-
-
Protocol: Change outer gloves immediately upon any splash.[3] Change routine gloves every 30 minutes when working with DMSO/DMF.
Respiratory & Eye Protection[4][5]
-
Respiratory: All solid weighing and solution preparation must occur inside a certified Chemical Fume Hood .
-
Rationale: Prevents inhalation of dust and protects against potential
generation if acidic vapors are present.
-
-
Eye Protection: Chemical Splash Goggles are preferred over safety glasses when handling liquid stocks to prevent ocular exposure to the solvent/azide mixture.
Tooling Constraints (The "No-Metal" Rule)
-
Spatulas: Use Plastic, Teflon, or Ceramic spatulas only.
-
Sharps: Avoid metal needles where possible. If using needles for septa, ensure they do not contact concentrated azide solutions for prolonged periods.
-
Why? Trace reaction with iron, copper, or lead (found in some metal alloys) can generate heavy metal azides, which are shock-sensitive primary explosives.
Operational Workflow: From Storage to Synthesis
The following workflow integrates safety with chemical stability preservation.
Figure 1: Operational workflow emphasizing moisture control and safety checkpoints.
Step-by-Step Protocol
-
Equilibration (Crucial for NHS Stability):
-
Weighing & Solubilization:
-
Use a plastic spatula to weigh the required amount.
-
Dissolve immediately in Anhydrous DMSO or DMF .
-
Concentration: Typical stock concentration is 10–100 mM.
-
Note: Avoid halogenated solvents (DCM/Chloroform) if possible, as they can react with azides to form explosive di/tri-azidomethane under specific catalytic conditions [2].
-
Reaction:
Waste Disposal & Decontamination (The "Kill" Step)
NEVER pour Azide solutions down the sink. Reaction with lead or copper pipes creates metal azides, which can detonate upon plumbing maintenance.[10]
Chemical Quenching Protocol (Nitrous Acid Method)
This procedure converts the azide functionality into benign nitrogen gas and oxides.
Reagents Required:
Procedure:
-
Segregate: Collect all liquid waste containing Azido-PEG8-NHS in a dedicated beaker inside the fume hood.
-
Add Nitrite: Add an excess of 20% aqueous Sodium Nitrite solution (approx. 1.5g
per 1g of Azide estimated).[1] -
Acidify (DANGER): Slowly add 20%
while stirring. -
Test: Continue until the mixture is acidic (pH < 4). Test with starch-iodide paper; a blue color confirms excess nitrite (successful quenching).[1]
-
Disposal: Neutralize the solution to pH 7 with NaOH and dispose of as aqueous chemical waste according to local EHS regulations [3].
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Do not use alcohol (enhances absorption). Remove contaminated clothing.[2][11] |
| Eye Contact | Flush with water for 15 minutes.[2] Seek medical attention immediately. |
| Spill (Solid) | Do not sweep (friction risk).[1] Wet with water-saturated paper towels, then wipe up. Place in a plastic container for disposal. |
| Spill (Liquid) | Absorb with vermiculite or sand. Do not use metal scoops. |
References
-
Hermanson, G. T. (2013).[12] Bioconjugate Techniques. Academic Press. (Chapter on NHS Esters and Hydrolysis Kinetics).
-
Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Section: Disposal of Azides).[1][7][10]
-
UC San Diego Environment, Health & Safety. (2024). Azide Safety Guidelines.
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. echemi.com [echemi.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. uvic.ca [uvic.ca]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abmole.com [abmole.com]
- 12. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
